molecular formula C8H13NO5 B1346804 Diethyl formamidomalonate CAS No. 6326-44-9

Diethyl formamidomalonate

Cat. No.: B1346804
CAS No.: 6326-44-9
M. Wt: 203.19 g/mol
InChI Key: PFLHGSJLYNJIOF-UHFFFAOYSA-N
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Description

Diethyl formamidomalonate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Specialized Amino Acids

Diethyl formamidomalonate is utilized in the synthesis of specific amino acids, such as β-(sec-amino)alanines. These compounds are prepared by acid hydrolysis of diethyl (sec-aminomethyl)formamidomalonates, with the reaction temperature playing a crucial role in yield efficiency. This process has significance in pharmaceutical and biochemical research (Abe, Fujisaki, & Sumoto, 1998).

Development of Biochemical Analogs

This compound aids in creating analogs of biologically important molecules. For example, it has been used in synthesizing tyrosine analogs, which are important in studying biochemical pathways and potential treatments for conditions like hypertension (Jen & Meau, 1965).

Biochemical Analysis

Biochemical Properties

Diethyl formamidomalonate plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles, polymers, amides, and esters. It acts as a nucleophile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to react with electrophiles like carbonyl compounds . This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophile, and the resulting intermediate undergoes elimination to yield the desired product .

Cellular Effects

This compound influences various cellular processes by interacting with different types of cells. It affects cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular activities and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a nucleophile, attacking electrophiles and forming new chemical bonds. This nucleophilic addition-elimination mechanism involves the nucleophile attacking the electrophile, followed by the elimination of the resulting intermediate . This process can lead to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The stability of this compound and its degradation products can influence its effectiveness and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. The compound’s role in metabolic pathways is essential for understanding its impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and effectiveness .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for understanding how this compound exerts its effects at the cellular level .

Properties

IUPAC Name

diethyl 2-formamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLHGSJLYNJIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00212646
Record name Diethyl formamidomalonate
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to light yellow solid; [Alfa Aesar MSDS]
Record name Diethyl formamidomalonate
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CAS No.

6326-44-9
Record name 1,3-Diethyl 2-(formylamino)propanedioate
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Record name Diethyl formamidomalonate
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Record name Diethyl formamidomalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic application of diethyl formamidomalonate highlighted in these research papers?

A1: this compound consistently serves as a key building block for synthesizing various phenylalanine derivatives. This is achieved by reacting it with substituted benzyl bromides, followed by hydrolysis and decarboxylation steps. [, , , , , ]

Q2: Can you provide an example of a specific phenylalanine derivative synthesized using this compound and its reported biological activity?

A2: In one study [], researchers synthesized 2- and 3-[bis-(β-chloroethyl)-amino]-methyl-4-hydroxyphenylalanine dihydrochlorides (designated AT-786 and AT-916, respectively) using this compound as a starting material. Preliminary pharmacological examinations showed that AT-786 exhibited significant activity against Ehrlich ascites carcinoma in mice, highlighting its potential as an antitumor agent.

Q3: Beyond phenylalanine derivatives, are there other interesting applications of this compound described in the research?

A4: Yes, one study [] showcases the use of this compound in polymer chemistry. Researchers synthesized poly-5-vinyl-N-benzyl-tryptophane by utilizing the condensation reaction between poly-5-vinyl-N-benzylgramine and this compound, demonstrating its versatility in creating complex polymeric structures.

Q4: What are some limitations or challenges associated with using this compound in synthesis?

A5: One challenge highlighted in the research is the potential for side reactions and formation of undesired byproducts, particularly under certain reaction conditions. For example, during the synthesis of 3,4,5-trimethoxyphenylalanine [], acidic hydrolysis led to multiple products, necessitating careful optimization of reaction conditions to enhance the yield of the desired compound.

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